Hydroxymatairesinol

説明

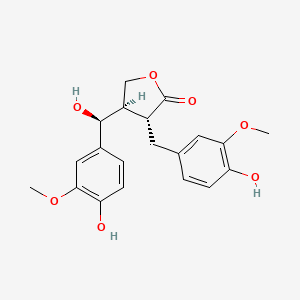

Structure

2D Structure

3D Structure

特性

分子式 |

C20H22O7 |

|---|---|

分子量 |

374.4 g/mol |

IUPAC名 |

(3R,4R)-4-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19-/m1/s1 |

InChIキー |

UKHWOLNMBQSCLJ-BIENJYKASA-N |

SMILES |

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |

異性体SMILES |

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)[C@@H](C3=CC(=C(C=C3)O)OC)O)O |

正規SMILES |

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |

同義語 |

7'-hydroxymatairesinol 7-hydroxymatairesinol 7-hydroxymatairesinol potassium acetate hydroxymatairesinol |

製品の起源 |

United States |

Foundational & Exploratory

Hydroxymatairesinol: A Technical Guide to Natural Sources, Distribution, and Analysis

Introduction

7-Hydroxymatairesinol (HMR) is a dibenzylbutyrolactone plant lignan of significant interest to the scientific and drug development communities. As a precursor to the mammalian enterolignan, enterolactone (ENL), it possesses a range of biological activities, including antioxidant, anti-inflammatory, and estrogenic properties.[1][2][3] This technical guide provides an in-depth overview of the natural sources, distribution in plant tissues, and quantitative concentrations of hydroxymatairesinol. It further details common experimental protocols for its extraction and analysis and visualizes key biological and experimental pathways.

Natural Sources and Distribution

This compound is predominantly found in coniferous trees, particularly within the Pinaceae family. It is also present in lower concentrations in various cereals.

Coniferous Trees

The most significant and commercially viable source of this compound is the Norway spruce (Picea abies) .[1][4] Within the tree, the concentration of HMR is not uniform, being exceptionally high in specific tissues.

-

Knotwood: The branch bases embedded within the tree stem, known as knotwood, are extraordinarily rich in lignans, with this compound being the most abundant.[4][5][6] It constitutes 70-85% of the total lignans in this tissue.[7]

-

Heartwood, Stumps, and Roots: While lower than in knotwood, significant concentrations of HMR are also found in the heartwood, stumps, and root neck of Picea abies.[4][8][9]

-

Other Picea Species: Several other spruce species also feature this compound as their primary lignan, including Picea glauca (White spruce), P. koraiensis (Korean spruce), P. mariana (Black spruce), and P. omorika (Serbian spruce).[5]

-

Other Genera: this compound is also found, typically in lower concentrations, in other genera of the Pinaceae family, such as firs (Abies) and hemlocks (Tsuga).[5][10][11] For instance, it has been quantified in commercial branch extracts of Silver fir (Abies alba).[10]

Other Plant Sources

This compound is the dominant lignan in several cereals, including wheat, triticale, oat, barley, millet, and corn bran, as well as in amaranth whole grain.[7][12][13] Its detection in these sources was historically challenging due to analytical methods that caused its conversion to other compounds.[7] It has also been identified in cell suspension cultures of Forsythia × intermedia.[14]

Quantitative Data

The concentration of this compound varies significantly by source and plant tissue. The following tables summarize the quantitative data reported in the literature.

Table 1: Concentration of this compound in Picea abies (Norway Spruce)

| Plant Tissue | Concentration (% of Dry Weight) | Concentration (mg/g Dry Weight) | Notes |

| Knotwood | 6 - 24% (Total Lignans) | - | HMR comprises 65-85% of total lignans.[4][5][6] |

| Knotwood | 16% (Total Lignans) | - | HMR is the main lignan.[4] |

| Stump Heart | - | 22 mg/g (Total Lignans) | HMR is the most prominent lignan.[8] |

| Stump (Average) | - | 13.6 mg/g (Total Lignans) | HMR is a major component.[8] |

| Root Neck | ~10% | ~100 mg/g | Found in some samples.[9] |

Table 2: Concentration of this compound in Other Plant Sources

| Plant Source | Plant Part/Extract | Concentration (% of Extract) | Notes |

| Abies alba (Silver Fir) | Commercial Branch Extract | 0.89% | -[10] |

| Tsuga heterophylla (Western Hemlock) | Heartwood | Present | Found near the sapwood-heartwood boundary.[11] |

| Cereals (various) | Grain/Bran | Present | Dominant lignan, but specific concentrations are highly variable.[7][13] |

Experimental Protocols

Extraction from Plant Material

The extraction of this compound from woody biomass leverages its solubility in polar organic solvents.

-

Objective: To isolate lignans, including this compound, from the plant matrix.

-

Sample Preparation: Wood samples (e.g., knotwood, heartwood) are typically air-dried and ground into a fine powder to maximize the surface area for extraction.

-

Solvents: Polar solvents are effective for extraction. Common choices include:

-

General Procedure:

-

The powdered plant material is suspended in the chosen extraction solvent.

-

The suspension is agitated for a specified period, which can range from hours to days. Extraction can be enhanced using methods like sonication or Soxhlet extraction.

-

The mixture is filtered to separate the solid plant debris from the liquid extract containing the dissolved lignans.

-

The solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

For higher purity, the crude extract can be subjected to further chromatographic purification steps, such as silica gel chromatography.[7]

-

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound and its metabolites in biological and plant matrices.[17][18][19][20]

-

Objective: To accurately measure the concentration of this compound in a complex sample.

-

Sample Preparation (for Plasma):

-

Internal Standard Addition: Deuterated internal standards (e.g., d6-matairesinol) are added to the plasma sample for accurate quantification.[18]

-

Enzymatic Hydrolysis: To measure total lignan concentration (both free and conjugated forms), samples are treated with β-glucuronidase/sulfatase (e.g., from Helix pomatia) to hydrolyze glucuronide and sulfate conjugates.[18][20]

-

Solid-Phase Extraction (SPE): The sample is cleaned up and concentrated using SPE. This step removes interfering substances from the matrix.[17][19]

-

-

HPLC Separation:

-

Column: A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture with 0.1% formic acid).[7]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) is a common method for ionizing the lignans.[17][19]

-

Analysis: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for this compound and then monitoring for specific product ions after fragmentation, providing high selectivity and sensitivity.

-

Visualization of Pathways

Biosynthetic Pathway

This compound is biosynthesized from matairesinol, which is a central intermediate in the lignan biosynthetic pathway originating from the coupling of two coniferyl alcohol molecules.[21]

Caption: Simplified biosynthetic pathway leading to 7-hydroxymatairesinol.

Experimental Workflow

The process of analyzing this compound from a solid plant source involves several key steps from sample collection to final data analysis.

Caption: General experimental workflow for the extraction and analysis of HMR.

Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways in endothelial cells.[12][13]

References

- 1. Pharmacokinetics and Bioavailability of Plant Lignan 7-Hydroxymatairesinol and Effects on Serum Enterolactone and Clinical Symptoms in Postmenopausal Women: A Single-Blinded, Parallel, Dose-Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Estrogenic activity of 7-hydroxymatairesinol potassium acetate (HMR/lignan) from Norway spruce (Picea abies) knots and of its active metabolite enterolactone in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemistry, Biological, and Pharmacological Properties of Abies alba Mill - PMC [pmc.ncbi.nlm.nih.gov]

- 11. srs.fs.usda.gov [srs.fs.usda.gov]

- 12. Lignans 7-hydroxymatairesinol and 7-hydroxymatairesinol 2 exhibit anti-inflammatory activity in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Liquid chromatographic-tandem mass spectrometric method for the plant lignan 7-hydroxymatairesinol and its potential metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. research.abo.fi [research.abo.fi]

- 20. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Biosynthesis of Hydroxymatairesinol in Norway Spruce (Picea abies): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

Hydroxymatairesinol, a prominent lignan found in high concentrations in the knotwood of Norway spruce (Picea abies), has garnered significant interest for its potential applications in the pharmaceutical and nutraceutical industries. Understanding its biosynthetic pathway is crucial for optimizing production, exploring metabolic engineering strategies, and discovering novel related compounds. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Picea abies, detailing the enzymatic steps from primary metabolism to the final product. While the pathway to the precursor matairesinol is well-established, this guide also addresses the putative final hydroxylation step, offering insights into the likely enzymatic players and outlining the experimental procedures required for their definitive identification and characterization. This document summarizes key quantitative data, provides detailed experimental protocols for relevant research, and includes visualizations of the biochemical pathways and experimental workflows.

Introduction

Lignans are a diverse class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. In Picea abies, and particularly within the knotwood, 7-hydroxymatairesinol is the most abundant lignan, often comprising a significant percentage of the total extractives.[1][2] Its biological activities, including antioxidant and potential chemopreventive properties, have made it a target for drug development and as a nutritional supplement.[3] The biosynthesis of this compound originates from the shikimate and phenylpropanoid pathways, common to all vascular plants for the production of lignin and other essential phenolic compounds.

The Biosynthetic Pathway to this compound

The formation of this compound is a multi-step enzymatic process that begins with precursors from primary metabolism. The pathway can be broadly divided into three main stages:

-

The Shikimate and Phenylpropanoid Pathways: Generation of the monolignol precursor, coniferyl alcohol.

-

Lignan-Specific Pathway Initiation: Dimerization of coniferyl alcohol and subsequent reductive steps to form matairesinol.

-

Final Hydroxylation: The putative conversion of matairesinol to this compound.

From Shikimate to Coniferyl Alcohol

The biosynthesis of all lignans begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine from precursors derived from glycolysis and the pentose phosphate pathway. L-phenylalanine then enters the general phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylations, and methylation, converts L-phenylalanine into cinnamoyl-CoA derivatives. These are then reduced to form monolignols. In the case of this compound, the key monolignol precursor is coniferyl alcohol.

Formation of Matairesinol

The entry into the lignan-specific pathway involves the stereospecific coupling of two coniferyl alcohol molecules. This reaction is mediated by a laccase or peroxidase, which generates monolignol radicals, and a dirigent protein (DIR), which directs the regio- and stereospecific coupling to form (+)-pinoresinol.[4][5] Pinoresinol then undergoes two sequential reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) to yield first lariciresinol and then secoisolariciresinol.[6] Finally, secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol.[7]

Putative Hydroxylation of Matairesinol to this compound

The final step in the biosynthesis of this compound is the hydroxylation of matairesinol at the C-7 position. While this reaction has not been definitively characterized in Picea abies, it is strongly hypothesized to be catalyzed by a cytochrome P450 monooxygenase (CYP). CYPs are a large and diverse family of enzymes known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including hydroxylations in the biosynthesis of other lignans and various phenolic compounds.[8]

Identifying the specific CYP responsible for this reaction would likely involve transcriptome analysis of Picea abies knotwood, where this compound is abundant, to identify highly expressed CYP genes. These candidate genes could then be heterologously expressed and functionally characterized through in vitro enzyme assays with matairesinol as a substrate.

Quantitative Data

Quantitative analysis of lignans and their precursors in Picea abies provides valuable insights into the regulation and localization of the biosynthetic pathway. The knotwood is consistently identified as the tissue with the highest concentration of this compound.

Table 1: Lignan Content in Different Tissues of Picea abies

| Tissue | This compound Content (% of dry weight) | Total Lignan Content (% of dry weight) | Reference(s) |

| Knotwood | 4 - 15% | 6 - 24% | [1][9] |

| Stemwood | < 0.05% | < 0.05% | [1] |

| Bark | Variable, lower than knotwood | Variable |

Table 2: Relative Abundance of Major Lignans in Picea abies Knotwood

| Lignan | Relative Abundance (%) | Reference(s) |

| 7-Hydroxymatairesinol | 70 - 85% | [10] |

| Other Lignans | 15 - 30% | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Extraction and Quantification of Lignans by HPLC-MS/MS

This protocol is adapted from methods described for the analysis of lignans in plant matrices.[11][12]

Objective: To extract and quantify this compound and its precursors from Picea abies tissues.

Materials:

-

Freeze-dried and ground Picea abies tissue (e.g., knotwood, sapwood)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound and matairesinol analytical standards

-

Internal standard (e.g., deuterated lignan)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC-MS/MS system

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of ground plant material into a centrifuge tube.

-

Add 5 mL of methanol and the internal standard.

-

Vortex thoroughly and sonicate for 30 minutes.

-

Centrifuge at 4000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet with another 5 mL of methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 1 mL of 10% methanol.

-

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

-

Elute the lignans with 5 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from, for example, 30% B to 95% B over 15 minutes.

-

Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM) for quantification of target lignans and the internal standard.

-

Heterologous Expression and Functional Characterization of a Putative Matairesinol 7-Hydroxylase (Cytochrome P450)

This protocol outlines the general steps for expressing a candidate CYP gene from Picea abies in yeast and assaying its enzymatic activity.[13][14]

Objective: To confirm the function of a candidate CYP gene as a matairesinol 7-hydroxylase.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52) and Saccharomyces cerevisiae strain (e.g., WAT11).

-

Candidate CYP cDNA from Picea abies.

-

PCR reagents, restriction enzymes, and ligase.

-

Yeast transformation reagents.

-

Yeast growth media (SD-Ura for selection, SGI for expression).

-

Matairesinol substrate.

-

NADPH.

-

Yeast microsome isolation buffer.

-

Glass beads.

-

Ultracentrifuge.

Procedure:

-

Cloning:

-

Amplify the full-length coding sequence of the candidate CYP gene from Picea abies cDNA.

-

Clone the PCR product into the yeast expression vector.

-

-

Yeast Transformation:

-

Transform the expression construct into the yeast strain.

-

Select for transformants on appropriate selective media.

-

-

Protein Expression:

-

Grow a starter culture of the transformed yeast in selective media.

-

Inoculate a larger culture in expression media containing galactose to induce protein expression.

-

Grow for 24-48 hours at 28-30°C.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in microsome isolation buffer.

-

Lyse the cells by vortexing with glass beads.

-

Perform a low-speed centrifugation to remove cell debris.

-

Perform a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer.[4]

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the isolated microsomes, matairesinol, NADPH, and buffer.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analyze the extract by HPLC-MS/MS to detect the formation of this compound.

-

Conclusion and Future Directions

The biosynthesis of this compound in Picea abies is a complex process that leverages the general phenylpropanoid pathway and a series of lignan-specific enzymatic reactions. While the pathway to its immediate precursor, matairesinol, is well understood, the final hydroxylation step remains to be definitively elucidated. The likely involvement of a cytochrome P450 monooxygenase opens up avenues for future research, including transcriptomic and proteomic studies of knotwood to identify candidate enzymes. The functional characterization of these candidates will provide the final piece of the puzzle and enable the complete reconstitution of the this compound biosynthetic pathway in heterologous systems. This knowledge will be invaluable for the sustainable production of this important bioactive compound and for the broader understanding of lignan metabolism in conifers.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Immunomodulatory activity of the lignan 7-hydroxymatairesinol potassium acetate (HMR/lignan) extracted from the heartwood of Norway spruce (Picea abies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abcam.cn [abcam.cn]

- 5. researchgate.net [researchgate.net]

- 6. Phytochrome types in Picea and Pinus. Expression patterns of PHYA-Related types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Liquid chromatographic-tandem mass spectrometric method for the plant lignan 7-hydroxymatairesinol and its potential metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxymatairesinol: A Technical Guide to its Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymatairesinol (HMR) is a plant lignan that has garnered significant attention in the scientific community for its potential therapeutic applications. As a precursor to the mammalian lignan enterolactone, HMR exhibits a range of biological activities, including antioxidant, anti-inflammatory, and phytoestrogenic effects. This technical guide provides an in-depth exploration of the chemical structure and stereoisomerism of this compound, offering valuable data and experimental protocols for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure

This compound is a dibenzylbutyrolactone lignan characterized by a furan-2-one ring substituted with two 4-hydroxy-3-methoxyphenyl (guaiacyl) groups. The core structure contains three chiral centers, giving rise to multiple stereoisomers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3R,4R)-4-[(S)-hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | [1] |

| Molecular Formula | C₂₀H₂₂O₇ | [1] |

| Molar Mass | 374.39 g/mol | [1] |

| CAS Number | 20268-71-7 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Stereoisomers of this compound

The three chiral centers in this compound are located at positions C-7, C-8, and C-8' of the lignan backbone. This results in the possibility of 2³ = 8 stereoisomers. The most commonly occurring and studied stereoisomers are diastereomers that differ in the configuration at the C-7 position. These are (-)-7(S)-hydroxymatairesinol (7S-HMR) and (-)-7(R)-hydroxymatairesinol (7R-HMR), also known as allo-HMR. In its natural source, the knots of Norway spruce (Picea abies), 7S-HMR is the major isomer, with the typical ratio of 7S-HMR to 7R-HMR being approximately 3:1.[2]

dot

Caption: Logical relationship between this compound and its stereoisomers.

Spectroscopic Data for Stereoisomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and differentiation of this compound stereoisomers. The chemical shifts of the protons and carbons, particularly around the chiral centers, are distinct for each isomer.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for 7S-HMR and 7R-HMR

| Proton | 7S-HMR (δ, ppm) | 7R-HMR (δ, ppm) |

| H-7 | 4.73 (d, J=5.5) | 4.40 (d, J=7.8) |

| H-8 | 2.65-2.75 (m) | 2.95-3.05 (m) |

| H-8' | 2.45-2.55 (m) | 2.55-2.65 (m) |

| H-9a | 4.25 (dd, J=9.2, 6.8) | 3.90 (dd, J=9.2, 6.5) |

| H-9b | 3.90 (dd, J=9.2, 7.2) | 3.80 (dd, J=9.2, 7.0) |

| H-9'a | 2.95 (dd, J=13.8, 4.8) | 3.10 (dd, J=13.5, 4.5) |

| H-9'b | 2.60 (dd, J=13.8, 11.2) | 2.85 (dd, J=13.5, 10.5) |

| OCH₃ | 3.87 (s), 3.86 (s) | 3.78 (s), 3.75 (s) |

Data sourced from Colombo et al., 2021.[3]

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for 7S-HMR and 7R-HMR

| Carbon | 7S-HMR (δ, ppm) | 7R-HMR (δ, ppm) |

| C-7 | 73.6 | 74.4 |

| C-8 | 46.8 | 46.2 |

| C-8' | 41.5 | 43.3 |

| C-9 | 71.6 | 68.4 |

| C-9' | 34.5 | 35.0 |

| C=O | 178.4 | 179.0 |

| OCH₃ | 55.9, 55.8 | 55.7, 55.4 |

Data sourced from Colombo et al., 2021.[3]

Table 4: Physicochemical Properties of this compound Stereoisomers

| Property | (-)-7(S)-hydroxymatairesinol | (-)-7(R)-hydroxymatairesinol |

| Specific Rotation ([α]D²⁰) | Data not available | -3.45 (c 0.10, CHCl₃)[3] |

Experimental Protocols

Extraction and Purification of this compound from Norway Spruce Knots

A common method for obtaining this compound is through solvent extraction from the knots of Norway spruce (Picea abies), which are a rich source of this lignan.

Protocol:

-

Milling and Sieving: Air-dried Norway spruce knots are milled to a fine powder and sieved to ensure a uniform particle size.

-

Soxhlet Extraction: The powdered knotwood is subjected to Soxhlet extraction with a suitable solvent, such as acetone or a mixture of acetone and water (e.g., 95:5 v/v), for a period of 6-8 hours.[4]

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification by Chromatography: The crude extract is further purified using column chromatography. A common stationary phase is silica gel, and the mobile phase is typically a gradient of solvents such as hexane and ethyl acetate.[3] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Crystallization: The purified fractions are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

dot

Caption: Workflow for the extraction and purification of this compound.

Synthesis of (-)-7(R)-Hydroxymatairesinol (allo-HMR)

The minor stereoisomer, 7R-HMR, can be synthesized from the more abundant 7S-HMR through an epimerization reaction. A common method involves a Mitsunobu reaction followed by hydrolysis.

Protocol for the Conversion of 7S-HMR to 7R-HMR:

-

Protection of Phenolic Hydroxyls: The phenolic hydroxyl groups of 7S-HMR are protected, for example, as tert-butyldimethylsilyl (TBS) ethers, to prevent their interference in the subsequent reaction. This is typically achieved by reacting 7S-HMR with TBDMSCl and imidazole in DMF.[3]

-

Mitsunobu Reaction: The protected 7S-HMR undergoes a Mitsunobu reaction with a carboxylic acid (e.g., p-nitrobenzoic acid) and a reagent system such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This reaction proceeds with an inversion of configuration at the C-7 position.[3]

-

Hydrolysis of the Ester: The resulting ester is hydrolyzed under basic conditions (e.g., with potassium carbonate in methanol/water) to yield the protected 7R-HMR.[3]

-

Deprotection: The protecting groups (e.g., TBS) are removed using a reagent such as tetrabutylammonium fluoride (TBAF) to give the final product, (-)-7(R)-hydroxymatairesinol.[3]

-

Purification: The final product is purified by flash chromatography on silica gel.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Convenient Preparation and Spectroscopic Characterization of 7R-Hydroxymatairesinol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enhanced extraction and biological activity of 7-hydroxymatairesinol obtained from Norway spruce knots using aqueous solutions of ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

In-Vitro Mechanism of Action of Hydroxymatairesinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxymatairesinol (HMR), a plant lignan predominantly found in Norway spruce (Picea abies), has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have been instrumental in elucidating the molecular mechanisms underpinning its observed anti-inflammatory, antioxidant, anti-tumor, and phytoestrogenic effects. This technical guide provides a comprehensive overview of the in-vitro mechanism of action of hydroxymatairesinol, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound as a potential therapeutic agent.

Core Mechanisms of Action

In vitro evidence has established that this compound exerts its biological effects through multiple pathways:

-

Anti-inflammatory Activity: HMR has been shown to mitigate inflammatory responses by modulating key signaling cascades. It significantly reduces the expression of adhesion molecules such as intracellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[1][2] This is achieved, at least in part, through the attenuation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2] Furthermore, HMR can suppress the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).[1][3]

-

Antioxidant Activity: HMR demonstrates potent antioxidant properties. On a molar basis, it has been reported to be a more effective antioxidant than Trolox, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT) in various in-vitro models, including lipid peroxidation, superoxide, and peroxyl radical scavenging assays.[4] It is also capable of reducing the oxidation of low-density lipoprotein (LDL) particles in vitro.

-

Estrogenic and Anti-proliferative Activity: HMR exhibits mild pro-estrogenic activity. In estrogen-sensitive human breast cancer cells (MCF-7), HMR can concentration-dependently increase the percentage of cells in the S phase of the cell cycle and modulate the expression of apoptosis-related genes by increasing the Bcl-2/Bax mRNA ratio.[5] These effects are mediated through estrogen receptors, as they can be attenuated by the estrogen receptor antagonist tamoxifen.[5] Conversely, at high concentrations, HMR has been shown to inhibit the proliferation of certain cancer cell lines, such as AH109A hepatoma cells, although its metabolite, enterolactone (ENL), is significantly more potent in this regard.

-

Metabolic Regulation: The metabolites of HMR, enterolactone (ENL) and enterodiol (END), have been found to inhibit adipogenesis and lipid uptake in in-vitro models, suggesting a potential role in metabolic regulation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in-vitro effects of this compound. It is important to note that IC50 and EC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time.

| Anti-inflammatory Activity | Cell Line | Assay | Parameter | Result | Citation(s) |

| This compound | Human Aortic Endothelial Cells | Cell ELISA | ICAM-1 Expression | Dose-dependent reduction | [1][2] |

| Human Aortic Endothelial Cells | Cell ELISA | VCAM-1 Expression | Dose-dependent reduction | [1][2] | |

| Human Aortic Endothelial Cells | Western Blot | NF-κB Phosphorylation | Dose-dependent reduction | [1][2] | |

| Human Aortic Endothelial Cells | Western Blot | ERK Phosphorylation | Dose-dependent reduction | [1][2] | |

| THP-1 (human monocytes) | ELISA | LPS-stimulated TNF-α secretion | Concentration-dependent reduction | [3] | |

| Human Polymorphonuclear Leukocytes | Chemiluminescence | ROS production | Concentration-dependent reduction | [3] | |

| Vascular Endothelial Cells | qRT-PCR, Western Blot | TNF-α-induced iNOS expression | Concentration-dependent suppression | [1] |

| Antioxidant Activity | Assay | Parameter | Result | Citation(s) |

| This compound | Lipid peroxidation, superoxide & peroxyl radical scavenging | Antioxidant Capacity | More effective than Trolox, BHA, and BHT on a molar basis | [4] |

| LDL-oxidation model | LDL Oxidation | Reduction of oxidation | [4] |

| Estrogenic and Anti-proliferative Activity | Cell Line | Assay | Parameter | Result | Citation(s) |

| This compound | MCF-7 | Cell Cycle Analysis | Percentage of cells in S phase | Concentration-dependent increase | [5][6] |

| MCF-7 | qRT-PCR | Bcl-2/Bax mRNA ratio | Increased | [5] | |

| AH109A (hepatoma) | Proliferation Assay | IC50 | >200 µM |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the in-vitro effects of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture

-

Human Aortic Endothelial Cells (HAECs): HAECs are cultured in Endothelial Cell Growth Medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and endothelial cell growth supplement. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

MCF-7 Human Breast Cancer Cells: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin. For estrogenic activity assays, cells are typically cultured in phenol red-free medium with charcoal-stripped FBS for at least 24 hours prior to treatment to reduce background estrogenic effects.

Western Blot for NF-κB and ERK Phosphorylation

-

Cell Treatment and Lysis: Culture cells to 80-90% confluency. Pre-treat with various concentrations of HMR for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 10 ng/mL TNF-α) for 15-30 minutes.

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative protein expression, with total protein levels used for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

-

Cell Culture and Treatment: Seed THP-1 cells in a 96-well plate and differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Pre-treat the cells with various concentrations of HMR for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the human TNF-α ELISA kit. Briefly, add standards and samples to the antibody-coated wells and incubate.

-

Wash the wells and add the detection antibody, followed by incubation.

-

Wash again and add the substrate solution. Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples based on the standard curve.

MCF-7 Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate in phenol red-free medium with charcoal-stripped FBS.

-

Cell Treatment: After 24 hours, treat the cells with various concentrations of HMR, 17β-estradiol (positive control), and tamoxifen (antagonist control) for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Conclusion

The in-vitro evidence strongly supports the multifaceted pharmacological potential of this compound. Its ability to modulate key inflammatory and oxidative stress pathways, coupled with its influence on estrogenic signaling and cell proliferation, highlights its promise as a lead compound for the development of novel therapeutics. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for further research into the precise molecular interactions and for the design of more targeted in-vitro and in-vivo studies. Future investigations should focus on elucidating the specific molecular targets of HMR and its metabolites to fully unlock their therapeutic potential.

References

- 1. (-)-7(S)-hydroxymatairesinol protects against tumor necrosis factor-α-mediated inflammation response in endothelial cells by blocking the MAPK/NF-κB and activating Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignans 7-hydroxymatairesinol and 7-hydroxymatairesinol 2 exhibit anti-inflammatory activity in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulatory activity of the lignan 7-hydroxymatairesinol potassium acetate (HMR/lignan) extracted from the heartwood of Norway spruce (Picea abies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and antitumor effects of this compound (HM-3000, HMR), a lignan isolated from the knots of spruce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrogenic activity of 7-hydroxymatairesinol potassium acetate (HMR/lignan) from Norway spruce (Picea abies) knots and of its active metabolite enterolactone in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of 7-Hydroxymatairesinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxymatairesinol (7-HMR) is a plant lignan that has garnered significant scientific interest for its diverse pharmacological activities. Extracted primarily from the knots of Norway spruce ( Picea abies ), this polyphenolic compound is a precursor to the mammalian lignan enterolactone, which is associated with numerous health benefits. Preclinical and clinical studies have demonstrated the potential of 7-HMR as an anticancer, anti-inflammatory, and antioxidant agent. This technical guide provides a comprehensive overview of the pharmacological profile of 7-hydroxymatairesinol, with a focus on its pharmacokinetics, pharmacodynamics, and toxicological data. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts.

Pharmacokinetics and Metabolism

7-HMR is readily absorbed after oral administration and is extensively metabolized by the intestinal microbiota into enterolignans, primarily enterolactone (ENL) and enterodiol (END).[1] These metabolites are considered to be the primary mediators of the biological effects of 7-HMR.

Human Pharmacokinetics

A clinical study in postmenopausal women provided key insights into the pharmacokinetic profile of 7-HMR. Following a single oral dose of 36 mg, 7-HMR was rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 757.08 ng/mL within one hour (Tmax).[2][3][4][5] The major metabolite, enterolactone, exhibited a delayed Tmax of 24 hours, with a Cmax of 4.8 ng/mL.[2][3][4][5]

Table 1: Single-Dose Pharmacokinetic Parameters of 7-Hydroxymatairesinol and Enterolactone in Postmenopausal Women (36 mg Dose) [2][3][4][5]

| Parameter | 7-Hydroxymatairesinol (7-HMR) | Enterolactone (ENL) |

| Cmax | 757.08 ng/mL | 4.8 ng/mL |

| Tmax | 1 hour | 24 hours |

Preclinical Pharmacokinetics

In a study involving Wistar rats, administration of 7-HMR in the diet resulted in dose-related increases in plasma concentrations of 7-HMR and its metabolites.[6] Following oral administration to rats, enterolactone was identified as the major metabolite, with urinary excretion of enterolactone increasing with the dose of 7-HMR.[7]

Pharmacodynamics

7-Hydroxymatairesinol exhibits a range of pharmacodynamic effects, including anticancer, anti-inflammatory, and antioxidant activities. These effects are largely attributed to its ability to modulate key signaling pathways involved in cell proliferation, inflammation, and oxidative stress.

Anticancer Activity

In vivo studies have demonstrated the potent anticancer effects of 7-HMR. In a xenograft model using LNCaP human prostate cancer cells in athymic mice, dietary supplementation with 7-HMR (0.15% and 0.30% of the diet) significantly inhibited tumor growth.[8][9] The treatment led to a reduction in tumor volume, a lower tumor take rate, and an increased apoptotic index in the tumor cells.[8][9]

Table 2: Effect of Dietary 7-Hydroxymatairesinol on LNCaP Xenograft Tumor Growth in Athymic Mice [8]

| Treatment Group | Median Tumor Volume at 9 Weeks (mm³) | % Inhibition |

| Control | ~1000 | - |

| 0.15% 7-HMR | ~500 | ~50% |

| 0.30% 7-HMR | ~400 | ~60% |

In vitro studies have shown that 7-HMR and its metabolite enterolactone can inhibit the proliferation and invasion of AH109A hepatoma cells. Enterolactone was found to be more potent than 7-HMR in these assays.[6]

Table 3: In Vitro Anticancer Activity of 7-Hydroxymatairesinol and Enterolactone on AH109A Hepatoma Cells [6]

| Compound | IC50 (Proliferation) | IC50 (Invasion) |

| 7-Hydroxymatairesinol (7-HMR) | > 200 µM | 144 µM |

| Enterolactone (ENL) | 10 µM | 9 µM |

Anti-inflammatory Activity

7-HMR and its isomer, 7-hydroxymatairesinol 2 (HMR2), have been shown to possess significant anti-inflammatory properties. In a study using tumor necrosis factor-α (TNF-α)-treated human aortic endothelial cells, both compounds significantly reduced the expression of intracellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[10] This effect is mediated, at least in part, through the attenuation of nuclear factor-κB (NF-κB) and extracellular signal-regulated kinase (ERK) phosphorylation.[10]

Antioxidant Activity

The antioxidant properties of 7-HMR contribute to its protective effects. It has been shown to be an effective antioxidant in vitro.[7] The antioxidant mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.

Signaling Pathways

The pharmacological effects of 7-hydroxymatairesinol are mediated through the modulation of several key signaling pathways.

Inhibition of NF-κB and ERK Signaling

The anti-inflammatory effects of 7-HMR are linked to its ability to inhibit the pro-inflammatory NF-κB and ERK signaling pathways.

Caption: Inhibition of NF-κB and ERK signaling by 7-HMR.

Activation of Nrf2/HO-1 Signaling

The antioxidant effects of 7-HMR are mediated through the activation of the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by 7-HMR.

Toxicology

A 13-week dietary toxicity study in Wistar rats was conducted to evaluate the safety of 7-hydroxymatairesinol potassium acetate (HMRlignan). The study used dietary levels of 0%, 0.25%, 1%, and 4% (w/w), corresponding to average daily intakes of 160, 640, and 2600 mg/kg body weight/day, respectively. No significant treatment-related adverse effects on clinical signs, ophthalmoscopy, or neurobehavioral observations were noted.[6]

Experimental Protocols

In Vivo Anticancer Efficacy Study (Xenograft Model)[8]

-

Animal Model: Athymic nude mice (BALB/cABom strain, 6-8 weeks old).

-

Tumor Cell Implantation: LNCaP human prostate cancer cells are injected subcutaneously into the flank of each mouse.

-

Treatment: Three days after tumor cell implantation, mice are randomly assigned to control or treatment groups. The control group receives a standard diet, while treatment groups receive diets supplemented with 0.15% or 0.30% (w/w) 7-hydroxymatairesinol.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint: After a predefined period (e.g., 9 weeks), mice are euthanized, and tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

Caption: Experimental workflow for in vivo anticancer efficacy testing.

Western Blot Analysis for ERK Phosphorylation[2][11]

-

Cell Culture and Treatment: Human aortic endothelial cells are cultured to near confluence and then treated with TNF-α in the presence or absence of various concentrations of 7-HMR for a specified time.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

7-Hydroxymatairesinol is a promising natural compound with a multifaceted pharmacological profile. Its anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for further investigation in the context of drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this intriguing plant lignan.

References

- 1. cambridge.org [cambridge.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Distinct Regulations of HO-1 Gene Expression for Stress Response and Substrate Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum enterolactone and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer effects of a plant lignan 7-hydroxymatairesinol on a prostate cancer model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lignans 7-hydroxymatairesinol and 7-hydroxymatairesinol 2 exhibit anti-inflammatory activity in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Antioxidant Properties of Hydroxymatairesinol and Other Lignans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans, a diverse class of polyphenolic compounds ubiquitously found in the plant kingdom, have garnered significant scientific interest for their broad spectrum of biological activities, particularly their antioxidant properties. Among these, hydroxymatairesinol has emerged as a lignan of considerable interest. This technical guide provides a comprehensive comparative analysis of the antioxidant properties of this compound against other prominent lignans, including matairesinol, pinoresinol, secoisolariciresinol, and their mammalian metabolites, enterodiol and enterolactone. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Introduction to Lignans and Oxidative Stress

Lignans are naturally occurring phytoestrogens characterized by the joining of two phenylpropane units. They are widely distributed in plants, with notable concentrations in flaxseed, sesame seeds, and the knots of certain trees like spruce.[1] The antioxidant activity of lignans is a key aspect of their therapeutic potential, enabling them to counteract the detrimental effects of oxidative stress. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic and degenerative diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] Lignans exert their antioxidant effects through various mechanisms, including direct free radical scavenging and the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.[2][4]

Comparative Antioxidant Activity of Lignans

The antioxidant potential of lignans is frequently assessed using various in vitro assays that measure their capacity to scavenge free radicals or inhibit oxidation. The following tables summarize the available quantitative data from multiple studies, providing a comparative overview of the antioxidant activity of this compound and other selected lignans. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.[5]

Table 1: DPPH Radical Scavenging Activity (IC50)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. A lower IC50 value indicates higher antioxidant activity.

| Lignan | DPPH Radical Scavenging Activity (IC50 in µM) | Reference |

| (-)-Pinoresinol | 69 | [5] |

| This compound | Potent, comparable to ascorbic acid and α-tocopherol (IC50 = 20–25 μM) | [6][7] |

| Matairesinol | Lower activity than 8-hydroxymatairesinol | [8] |

| Syringaresinol | Not directly reported in comparative studies | [5] |

| Secoisolariciresinol | Not directly reported in comparative studies | [5] |

| Enterodiol | Weaker than phyto lignans | [9] |

| Enterolactone | Weaker than phyto lignans | [9] |

Note: The activity of matairesinol and its oxidized forms can be influenced by the chemical structure, with a free benzylic position being important for higher radical scavenging activity.[8]

Table 2: ABTS Radical Scavenging Activity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining the total antioxidant capacity of a substance.

| Lignan | ABTS Radical Scavenging Activity | Reference |

| Pinoresinol-4-O-β-D-glucopyranoside | Total antioxidant capacity of 1091.3 µmol/g in terms of ascorbic acid | [10][11] |

| (+)-Lariciresinol | Dose-dependently reduced ABTS•+ | [12] |

Table 3: Other Antioxidant Assays

This compound has demonstrated potent antioxidant effects in various other in vitro models.

| Assay | This compound (HM-3000) Activity | Comparison | Reference |

| Lipid Peroxidation | More effective than Trolox, BHA, and BHT | Trolox, BHA, BHT | [9][13] |

| Superoxide Scavenging | More effective than Trolox, BHA, and BHT | Trolox, BHA, BHT | [9][13] |

| Peroxyl Radical Scavenging | More effective than Trolox | Trolox | [9][13] |

| LDL-Oxidation | More effective than Trolox | Trolox | [9][13] |

BHA: Butylated hydroxyanisole, BHT: Butylated hydroxytoluene

The mammalian lignan metabolites of secoisolariciresinol diglucoside (SDG), enterodiol (ED) and enterolactone (EL), also exhibit significant antioxidant activity.[14] Studies have shown that while all three can inhibit linoleic acid peroxidation, ED and EL are more effective than SDG in reducing deoxyribose oxidation and DNA strand breakage. The antioxidant potency of secoisolariciresinol (SECO), ED, and EL has been reported to be 4.86, 5.02, and 4.35 times that of vitamin E, respectively.

Experimental Protocols

A clear understanding of the methodologies employed to assess antioxidant activity is crucial for the interpretation and replication of research findings. This section provides a detailed overview of the key experimental protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aging-us.com [aging-us.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant and antitumor effects of this compound (HM-3000, HMR), a lignan isolated from the knots of spruce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant activity of the flaxseed lignan secoisolariciresinol diglycoside and its mammalian lignan metabolites enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Estrogenic and Antiestrogenic Effects of Hydroxymatairesinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the estrogenic and antiestrogenic properties of hydroxymatairesinol (HMR), a plant lignan, and its primary metabolite, enterolactone (EL). It synthesizes in vitro and in vivo data, detailing their interactions with estrogen receptors, effects on cell proliferation and gene expression, and potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are visualized to facilitate understanding.

Introduction

This compound (HMR) is a lignan predominantly found in the knots of Norway spruce (Picea abies)[1]. As a phytoestrogen, HMR and its principal intestinal bacterial metabolite, enterolactone (EL), have garnered significant interest for their potential to modulate estrogenic pathways[1][2]. This guide explores the dualistic nature of these compounds, which exhibit both estrogenic and antiestrogenic activities, depending on the biological context and concentration. Understanding these effects is crucial for evaluating their potential applications in hormone-dependent conditions.

Estrogenic Effects of this compound and Enterolactone

The estrogenic activity of HMR and EL is primarily mediated through their interaction with estrogen receptors (ERs). Both compounds have been shown to elicit estrogen-like responses in various experimental models.

In Vitro Estrogenic Activity

In vitro studies, particularly using the estrogen-sensitive human breast cancer cell line MCF-7, have been instrumental in characterizing the estrogenic effects of HMR and EL.

HMR and EL have been demonstrated to stimulate the proliferation of MCF-7 cells, an effect that can be attenuated by the estrogen receptor antagonist tamoxifen, indicating an ER-dependent mechanism[1]. The proliferative potencies of HMR and EL are notably weaker than that of estradiol (E2), with relative potencies described as E2 ≈ EL >> HMR and efficacies as E2 > HMR >> EL[1][2]. At a concentration of 10 µM, enterolactone has been shown to induce the proliferation of MCF-7 cells[3][4].

The estrogenic activity of HMR and EL is further substantiated by their ability to modulate the expression of estrogen-responsive genes.

-

Bcl-2/Bax Ratio: HMR and EL have been shown to increase the mRNA ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax in MCF-7 cells[1]. This shift favors cell survival and is a characteristic estrogenic response.

-

pS2 (Trefoil Factor 1): Enterolactone has been found to induce the expression of the estrogen-responsive protein pS2 in MCF-7 cells, further confirming its estrogenic action[1].

| In Vitro Estrogenic Effects of this compound and Enterolactone | |||

| Compound | Assay | Cell Line | Effect |

| This compound (HMR) | Cell Proliferation (E-Screen) | MCF-7 | Increased cell proliferation (Potency: E2 ≈ EL >> HMR; Efficacy: E2 > HMR >> EL)[1][2] |

| Bcl-2/Bax mRNA Ratio | MCF-7 | Increased Bcl-2/Bax ratio[1] | |

| Enterolactone (EL) | Cell Proliferation (E-Screen) | MCF-7 | Increased cell proliferation (Potency: E2 ≈ EL >> HMR; Efficacy: E2 > HMR >> EL)[1][2]. Proliferation induced at 10 µM[3][4]. |

| Bcl-2/Bax mRNA Ratio | MCF-7 | Increased Bcl-2/Bax ratio[1] | |

| pS2 Gene Expression | MCF-7 | Induced pS2 expression[1] |

In Vivo Estrogenic Activity

Evidence for the in vivo estrogenic activity of HMR and EL is less definitive and appears to be dose- and model-dependent. In a study using transgenic estrogen-sensitive reporter mice, enterolactone was shown to induce tissue-specific estrogen-responsive reporter gene expression and promote uterine stromal edema, indicating in vivo estrogenic activity[5].

Antiestrogenic Effects of this compound and Enterolactone

Paradoxically, HMR and its metabolite EL can also exert antiestrogenic effects, particularly at higher concentrations or in the presence of more potent estrogens like estradiol.

Inhibition of Estradiol-Induced Cell Proliferation

In MCF-7 cells, enterolactone at concentrations between 0.5 and 2 µM has been shown to inhibit the proliferation induced by 1 nM estradiol[6]. This suggests a competitive antagonism at the estrogen receptor. Higher concentrations of enterolactone (>10 µM) can directly inhibit MCF-7 cell growth[6]. A proposed mechanism for this antiestrogenic effect involves competition with estrogens for sulfokinases and sulfatases, enzymes involved in estrogen metabolism[6].

Aromatase Inhibition

Enterolactone has been identified as a competitive inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens[7][8]. This inhibition reduces the endogenous production of estrogens, contributing to an antiestrogenic environment.

| In Vitro Antiestrogenic Effects of Enterolactone | |||

| Compound | Assay | System | Quantitative Data |

| Enterolactone (EL) | Inhibition of Estradiol-Induced Proliferation | MCF-7 Cells | Inhibits 1 nM E2-induced proliferation at 0.5-2 µM[6] |

| Aromatase Inhibition | Human Preadipocytes | Competitive inhibitor with a Ki of 14.4 µM [7] |

Signaling Pathways and Mechanisms of Action

The dual estrogenic and antiestrogenic effects of this compound and enterolactone are rooted in their interaction with estrogen signaling pathways.

Estrogen Receptor Binding and Activation

HMR and EL exert their estrogenic effects by binding to and activating estrogen receptors (ERα and ERβ). While their binding affinity is lower than that of estradiol, at sufficient concentrations, they can initiate the canonical estrogen signaling cascade. This involves receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on target genes, leading to the transcription of estrogen-responsive genes like pS2 and the modulation of cell cycle regulators. Enterolactone has been reported to have a preference for ERα[5].

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Estrogenic activity of 7-hydroxymatairesinol potassium acetate (HMR/lignan) from Norway spruce (Picea abies) knots and of its active metabolite enterolactone in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptomic data of MCF-7 breast cancer cells treated with 10 µM enterolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptomic data of MCF-7 breast cancer cells treated with 10 µM enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enterolactone and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lignans and flavonoids inhibit aromatase enzyme in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human aromatase by mammalian lignans and isoflavonoid phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Hydroxymatairesinol from Norway Spruce Knots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymatairesinol (HMR) is a lignan found in high concentrations in the knots of Norway spruce (Picea abies). It is a precursor to the mammalian lignan enterolactone, which is associated with various health benefits, including anticancer and antioxidant activities. These application notes provide detailed protocols for the extraction of HMR from Norway spruce knots using various methods, a summary of the quantitative data associated with these extractions, and an overview of the key signaling pathways modulated by HMR.

Data Presentation

The following tables summarize the quantitative data for different HMR extraction methods from Norway spruce knots.

Table 1: Comparison of this compound Extraction Methods

| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio | HMR Yield (wt%) | Reference |

| Soxhlet Extraction | Acetone/Water (9:1) | Boiling Point | 8 hours | Not Specified | High (unspecified) | [1] |

| Hot Water Extraction | Water | 100 | 3 x 60 min | Not Specified | Not Specified | [2] |

| Ionic Liquid Extraction | 1.5 M [(C2)3NC2]Br in water | 25 | 280 min | 1:100 (w/w) | 9.46 | [3][4] |

| Alkaline Extraction | 0.55 M NaOH | 150 - 170 | Not Specified | Not Specified | Not Specified | [5] |

| Ethanol/Water Extraction | 15% Ethanol in water | 40 | 24 hours | 1:20 (w/v) | Not Specified | [6][7] |

Table 2: Optimized Parameters for Ionic Liquid-Based Extraction of this compound

| Parameter | Optimized Value |

| Ionic Liquid Concentration | 1.5 M |

| Solvent | Aqueous solution of [(C2)3NC2]Br |

| Temperature | 25 °C |

| Extraction Time | 280 minutes |

| Solid-to-Liquid Ratio | 0.01 (w/w) |

| Resulting HMR Yield | 9.46 wt% |

Experimental Protocols

Protocol 1: Conventional Soxhlet Extraction

This protocol describes a standard method for HMR extraction using a Soxhlet apparatus, a technique suitable for achieving high extraction efficiency with organic solvents.[3][8][9]

Materials and Equipment:

-

Dried and milled Norway spruce knots

-

Hexane

-

Acetone/water mixture (9:1 v/v)

-

Soxhlet extraction apparatus

-

Heating mantle

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Pre-treatment: Grind dried Norway spruce knots to a fine powder.

-

Defatting: Place the powdered knot wood in a cellulose thimble and perform a preliminary extraction with hexane in a Soxhlet apparatus for 8 hours to remove lipophilic compounds. Discard the hexane extract.

-

HMR Extraction: Air-dry the defatted wood powder and then extract it with an acetone/water (9:1 v/v) mixture in the Soxhlet apparatus for 8 hours.

-

Solvent Removal: Concentrate the resulting acetone-water extract using a rotary evaporator to remove the acetone.

-

Lyophilization: Add a five-fold excess of deionized water to the concentrated aqueous extract to form a suspension and then freeze-dry to obtain the crude HMR extract.

-

Purification (Optional): The crude extract can be further purified by flash chromatography on a silica gel column using a dichloromethane:ethanol gradient.[6][7]

Soxhlet Extraction Workflow for this compound.

Protocol 2: Hot Water Extraction

This method provides a more environmentally friendly approach to HMR extraction, avoiding the use of organic solvents.[2]

Materials and Equipment:

-

Dried and chipped Norway spruce knots

-

Deionized water

-

Heating and stirring apparatus (e.g., stirred reactor)

-

Filtration system

-

Rotary evaporator

-

Lyophilizer

-

Ethanol (96% w/w)

Procedure:

-

Extraction: Place the Norway spruce knot chips in a reaction vessel with deionized water. Heat the mixture to boiling (100°C) and maintain for 60 minutes with continuous stirring.

-

Repeat Extraction: Decant the aqueous extract and repeat the boiling water extraction two more times with fresh deionized water.

-

Combine and Concentrate: Combine the three aqueous extracts and concentrate the volume using a rotary evaporator.

-

Lyophilization: Freeze-dry the concentrated extract to obtain a crude powder.

-

Alcohol Dissolution: Dissolve the dried extract in 96% (w/w) ethanol.

-

Filtration and Concentration: Remove any insoluble fractions by filtration. Concentrate the ethanolic solution by evaporation to yield the final HMR-rich extract.

Hot Water Extraction Workflow for this compound.

Protocol 3: Ionic Liquid-Based Extraction

This protocol utilizes an aqueous solution of an ionic liquid as a green and efficient solvent for HMR extraction at room temperature.[3][4]

Materials and Equipment:

-

Dried and milled Norway spruce knots

-

Ionic Liquid (e.g., [(C2)3NC2]Br)

-

Deionized water

-

Stirring and temperature-controlled vessel

-

Filtration system

-

Analytical balance

Procedure:

-

Solvent Preparation: Prepare a 1.5 M aqueous solution of the ionic liquid [(C2)3NC2]Br.

-

Extraction: In a vessel protected from light, combine the milled Norway spruce knots with the ionic liquid solution at a solid-to-liquid ratio of 0.01 (w/w).

-

Incubation: Stir the mixture at 1000 rpm and maintain the temperature at 25°C for 280 minutes.

-

Separation: After the extraction period, separate the solid biomass from the liquid extract by filtration. The resulting ionic liquid solution contains the extracted HMR.

-

Downstream Processing (Optional): The HMR can be recovered from the ionic liquid solution using methods such as back-extraction with an organic solvent, precipitation with an anti-solvent, or by using resins.[3]

Signaling Pathways Modulated by this compound

This compound and its primary metabolite, enterolactone, have been shown to exert their biological effects by modulating several key cellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

HMR has demonstrated anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][10][11] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Inhibition of NF-κB and MAPK Pathways by HMR.

Activation of the Nrf2/HO-1 Antioxidant Pathway

HMR enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] This leads to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Activation of the Nrf2/HO-1 Pathway by HMR.

Metabolism to Enterolactone and Estrogenic Activity

In the gut, HMR is metabolized by intestinal microflora into enterolactone, a phytoestrogen that can bind to estrogen receptors and exert weak estrogenic effects.[6][12]

Metabolism of HMR to Enterolactone.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and its mammalian metabolite enterolactone reduce the growth and metastasis of subcutaneous AH109A hepatomas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. theseus.fi [theseus.fi]

- 6. Estrogenic activity of 7-hydroxymatairesinol potassium acetate (HMR/lignan) from Norway spruce (Picea abies) knots and of its active metabolite enterolactone in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. (-)-7(S)-hydroxymatairesinol protects against tumor necrosis factor-α-mediated inflammation response in endothelial cells by blocking the MAPK/NF-κB and activating Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced extraction and biological activity of 7-hydroxymatairesinol obtained from Norway spruce knots using aqueous solutions of ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Convenient Preparation and Spectroscopic Characterization of 7R-Hydroxymatairesinol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A thirteen week dietary toxicity study with 7-hydroxymatairesinol potassium acetate (HMRlignan) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Bioavailability of Plant Lignan 7-Hydroxymatairesinol and Effects on Serum Enterolactone and Clinical Symptoms in Postmenopausal Women: A Single-Blinded, Parallel, Dose-Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC-MS/MS Quantification of Hydroxymatairesinol in Plasma

Introduction

7-hydroxymatairesinol (7-HMR) is a plant lignan found in various foods, including whole grains and the Norway spruce. It is a precursor to the enterolignan enterolactone (ENL), which is produced by intestinal microflora. Both 7-HMR and ENL have garnered significant interest from researchers due to their potential health benefits. Accurate and sensitive quantification of 7-HMR in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and clinical trials investigating its therapeutic effects. This document provides a detailed HPLC-MS/MS method for the quantification of hydroxymatairesinol in plasma, compiled from established and validated methodologies.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are solid-phase extraction (SPE) and protein precipitation. SPE is often preferred for cleaner extracts, while protein precipitation offers a simpler and faster alternative. For the analysis of total 7-HMR, an enzymatic hydrolysis step is included to cleave glucuronide and sulfate conjugates.

1.1. Enzymatic Hydrolysis (for Total this compound)

-

To 50-600 µL of plasma sample, add an appropriate volume of β-glucuronidase/sulfatase solution in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Incubate the mixture overnight at 37°C.

-

Proceed to either Solid-Phase Extraction or Protein Precipitation.

1.2. Solid-Phase Extraction (SPE)

-

Conditioning: Condition a suitable SPE cartridge (e.g., Phenomenex Strata™-X) with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated (hydrolyzed or neat) plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol or an appropriate solvent mixture.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

1.3. Protein Precipitation

-

To 100 µL of plasma sample, add 300-400 µL of a cold protein precipitating agent (e.g., acetonitrile with 1% formic acid or methanol with 0.1% formic acid).[1][2]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a clean tube or vial for direct injection into the LC-MS/MS system or for further evaporation and reconstitution.

HPLC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

The following table summarizes typical HPLC conditions for the separation of this compound.

| Parameter | Recommended Conditions |

| HPLC System | Agilent, Shimadzu, or equivalent |

| Column | Reversed-phase C18 column (e.g., Symmetry® C18, Hypersil Gold C18, or equivalent) |

| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium formate buffer with 0.2% formic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used to achieve optimal separation. An example could be starting with a low percentage of mobile phase B, increasing it over several minutes, and then re-equilibrating the column. |

| Flow Rate | 0.2 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

2.2. Mass Spectrometry (MS) Conditions

The following table outlines typical mass spectrometry conditions for the detection and quantification of this compound.

| Parameter | Recommended Conditions |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., PE Sciex API3000, Waters Quattro Premier, or equivalent) |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode |

| Ionization Mode | Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for the specific instrument, typically in the range of 3-5 kV |

| Source Temperature | 100 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| Gas Flow Rates | Optimized for the specific instrument (e.g., Cone gas, Desolvation gas) |

2.3. MRM Transitions